molecular formula C15H26BrN3O B12950879 2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-48-2

2-Bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethan-1-one

Katalognummer: B12950879
CAS-Nummer: 88723-48-2
Molekulargewicht: 344.29 g/mol
InChI-Schlüssel: GEEYGXPLZZWMNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-(decylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the bromo and decylamino groups in the structure of this compound imparts unique chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(decylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Bromo-1-(2-(decylamino)-1H-imidazol-4-yl)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-(decylamino)-1H-imidazol-4-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-(decylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromo and decylamino groups can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-(2-(decylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of the decylamino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific applications where the decylamino group plays a crucial role in the compound’s activity and function .

Eigenschaften

CAS-Nummer

88723-48-2

Molekularformel

C15H26BrN3O

Molekulargewicht

344.29 g/mol

IUPAC-Name

2-bromo-1-[2-(decylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C15H26BrN3O/c1-2-3-4-5-6-7-8-9-10-17-15-18-12-13(19-15)14(20)11-16/h12H,2-11H2,1H3,(H2,17,18,19)

InChI-Schlüssel

GEEYGXPLZZWMNJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCNC1=NC=C(N1)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.